![molecular formula C17H18N4O2 B5341939 1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5341939.png)
1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one, commonly known as SPI, is a spirooxindole compound that has shown promising results in various scientific research applications. The compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of SPI is not fully understood. However, it is believed that SPI exerts its therapeutic effects by modulating various signaling pathways in the body. SPI has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, SPI has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
SPI has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. SPI has also been found to modulate the levels of various neurotransmitters, including dopamine and serotonin. In addition, SPI has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using SPI in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. In addition, SPI has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using SPI in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals.
Zukünftige Richtungen
There are several future directions for the study of SPI. One direction is to further investigate the mechanism of action of the compound. Understanding how SPI exerts its therapeutic effects can help in the development of more effective treatments for various diseases. Another direction is to explore the potential of SPI as a drug candidate. The compound has shown promising results in preclinical studies and could be developed into a therapeutic agent for various diseases. Finally, more research is needed to investigate the safety and efficacy of SPI in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of the compound.
Synthesemethoden
The synthesis of SPI involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with isatin to form the corresponding hydrazone. The hydrazone is then reacted with 3,3'-piperidinedione to form SPI. The synthesis method is straightforward and yields high purity SPI.
Wissenschaftliche Forschungsanwendungen
SPI has been extensively studied for its potential therapeutic properties. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. SPI has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, SPI has anti-inflammatory properties and has been found to reduce inflammation in animal models. SPI has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Eigenschaften
IUPAC Name |
1'-(5-methyl-1H-pyrazole-3-carbonyl)spiro[1H-indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-9-14(20-19-11)15(22)21-8-4-7-17(10-21)12-5-2-3-6-13(12)18-16(17)23/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,18,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCODIYWAVSQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCCC3(C2)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

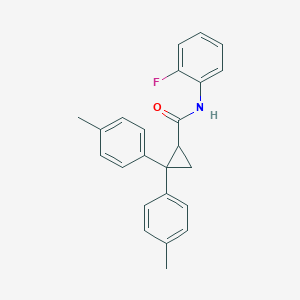
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341867.png)
![N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5341872.png)
amine hydrochloride](/img/structure/B5341879.png)
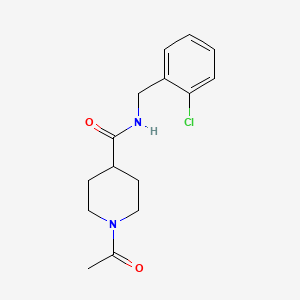
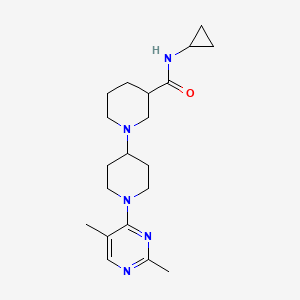
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5341909.png)

![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5341920.png)
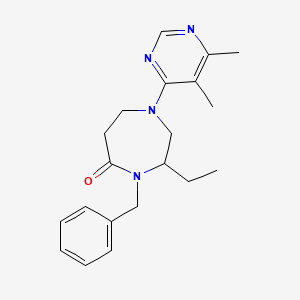
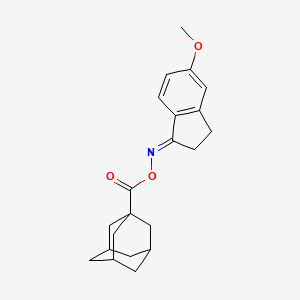
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5341951.png)
![2-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-N-(pyridin-2-ylmethyl)aniline](/img/structure/B5341957.png)
![N-(3-hydroxypropyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5341965.png)